Biochemical Inhibition of KLC2-SKIP Interaction: IC50 and Ki Quantification
Kinesore directly inhibits the interaction between kinesin light chain 2 (KLC2) and the lysosomal cargo adaptor SKIP. In fluorescence polarization assays, Kinesore demonstrated an IC50 of 101 μM and a Ki of 49 μM for the KLC2-SKIP interaction . In contrast, ATP-competitive kinesin inhibitors (e.g., SB-743921 for KSP, Ki = 0.1 nM; AZ82 for KIFC1, Ki = 43 nM) target entirely different kinesin family members via the motor domain, not the cargo-binding interface [1]. This quantitative difference in target engagement (cargo-binding TPR domain vs. ATPase motor domain) defines Kinesore's unique mechanism of action.
| Evidence Dimension | Inhibition of KLC2-SKIP protein-protein interaction |
|---|---|
| Target Compound Data | IC50 = 101 μM; Ki = 49 μM |
| Comparator Or Baseline | SB-743921 (KSP inhibitor): Ki = 0.1 nM; AZ82 (KIFC1 inhibitor): Ki = 43 nM |
| Quantified Difference | Kinesore targets KLC2-SKIP interaction (IC50 101 μM, Ki 49 μM); comparators target distinct kinesins via ATPase motor domain with sub-nanomolar to nanomolar Ki values |
| Conditions | Fluorescence polarization assay using TAMRA-SKIPWD peptide and KLC2TPR domain; ATPase activity assays for comparators |
Why This Matters
This quantifies the precise biochemical potency for the intended target interaction, enabling accurate dosing for mechanistic studies and confirming that Kinesore does not compete with ATP-competitive inhibitors in screening applications.
- [1] ProbeChem. Kinesin Compound List (SB-743921, AZ82). Accessed 2026. View Source
